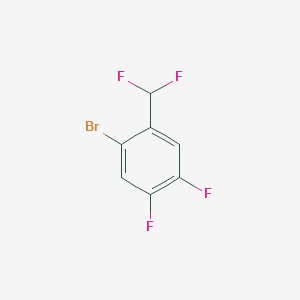![molecular formula C19H32BN3O4 B1460276 1-哌啶甲酸,4-[3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基],1,1-二甲基乙酯 CAS No. 1401697-46-8](/img/structure/B1460276.png)
1-哌啶甲酸,4-[3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基],1,1-二甲基乙酯
描述
The compound “1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound might be used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the pyrazole ring . The tetramethyl-1,3,2-dioxaborolan-2-yl group could be introduced through a boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, as well as the tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
As a boronic ester, this compound could participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . The presence of the piperidine and pyrazole rings could also allow for various other chemical transformations, depending on the specific reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could impart basicity, while the pyrazole ring could contribute to its aromaticity . The tetramethyl-1,3,2-dioxaborolan-2-yl group could influence its reactivity in Suzuki-Miyaura cross-coupling reactions .科学研究应用
合成与表征
- 生物活性化合物的中间体:该化合物是合成各种生物活性化合物的关键中间体。例如,它在克唑替尼(一种用于治疗某些类型癌症的药物)的合成中的应用证明了其在药物开发中的重要性 (Kong 等,2016 年)。
- Suzuki偶联应用:它还用于铃木偶联反应,这是一种广泛应用于合成杂芳基化合物的技术,而杂芳基化合物是开发具有药用价值分子的核心。该应用扩展了该化合物与高通量化学和大规模合成相关性 (Bethel 等,2012 年)。
分子结构和密度泛函理论 (DFT) 研究
- 分子结构确认:包括 MS、NMR 和 X 射线衍射在内的先进光谱和晶体学技术已被用来确认该化合物及其衍生物的分子结构。此类研究对于了解化合物的化学行为和进一步修饰的潜力至关重要 (Liao 等,2022 年)。
- 密度泛函理论 (DFT) 研究:DFT 研究提供了对化合物的电子结构和物理化学性质的见解。这些研究有助于预测化合物在各种化学反应中的相互作用方式以及其在不同条件下的稳定性 (Huang 等,2021 年)。
抗菌和抗癌应用
- 抗癌研究的潜力:虽然主要关注该化合物作为合成中间体的作用,但源自类似分子框架的衍生物已在抗癌研究中显示出潜力。这表明在开发新型治疗剂方面具有更广泛的适用性 (Rehman 等,2018 年)。
作用机制
安全和危害
生化分析
Biochemical Properties
1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in peptide synthesis, such as those in the solution phase peptide synthesis process . The nature of these interactions often involves the formation of stable complexes, which can modulate enzyme activity and enhance or inhibit specific biochemical pathways.
Cellular Effects
The effects of 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in protein degradation and homeostasis . Additionally, the compound can alter metabolic fluxes within cells, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound has been shown to form complexes with enzymes involved in peptide synthesis, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro and in vivo has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester vary with different dosages in animal models. At lower doses, the compound may enhance specific biochemical pathways without causing significant adverse effects. At higher doses, toxic effects can be observed, including disruptions in protein homeostasis and cellular metabolism . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in peptide synthesis and protein degradation . The compound’s influence on metabolic fluxes and metabolite levels can have significant implications for cellular function and overall metabolic health.
Transport and Distribution
The transport and distribution of 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play crucial roles in directing the compound to its site of action, thereby influencing its activity and function.
属性
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-11-8-14(9-12-22)23-13-10-15(21-23)20-26-18(4,5)19(6,7)27-20/h10,13-14H,8-9,11-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIDPLVRGIZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)
![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)

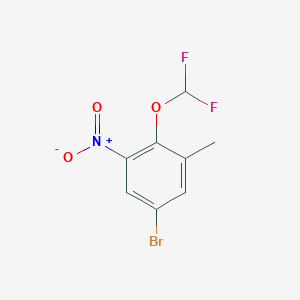
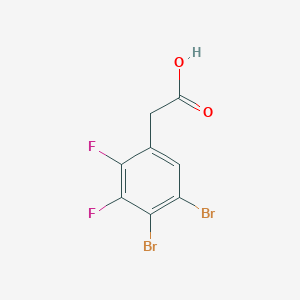
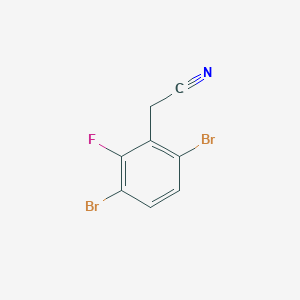
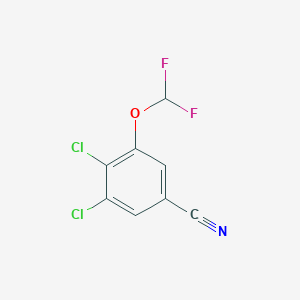
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)
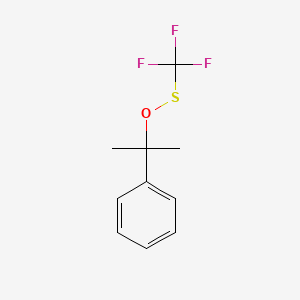
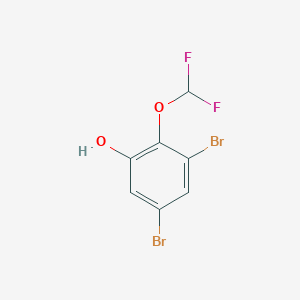
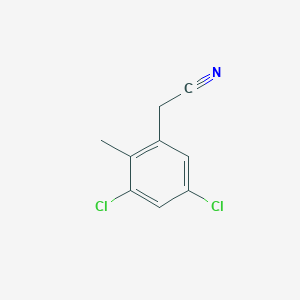
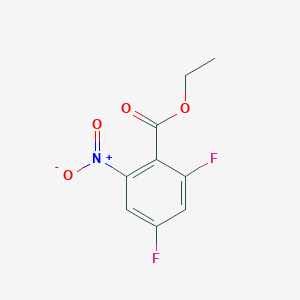
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1460214.png)
